molecular formula C11H13BrN2O B1526831 3-Amino-1-(4-bromo-3-methylphenyl)pyrrolidin-2-one CAS No. 1248263-70-8

3-Amino-1-(4-bromo-3-methylphenyl)pyrrolidin-2-one

Cat. No.: B1526831
CAS No.: 1248263-70-8
M. Wt: 269.14 g/mol
InChI Key: DSTFDWMELKKNBB-UHFFFAOYSA-N
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Description

3-Amino-1-(4-bromo-3-methylphenyl)pyrrolidin-2-one is a chemical compound that belongs to the class of pyrrolidin-2-one derivatives This compound features a bromo-substituted phenyl group attached to a pyrrolidin-2-one ring, which is further substituted with an amino group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1-(4-bromo-3-methylphenyl)pyrrolidin-2-one typically involves the following steps:

  • Bromination: The starting material, 3-methylphenylpyrrolidin-2-one, undergoes bromination to introduce the bromo group at the 4-position of the phenyl ring.

  • Amination: The brominated compound is then subjected to amination to introduce the amino group at the 3-position of the pyrrolidin-2-one ring.

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of specific catalysts to facilitate the bromination and amination reactions.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-1-(4-bromo-3-methylphenyl)pyrrolidin-2-one can undergo various chemical reactions, including:

  • Oxidation: The amino group can be oxidized to form a nitro group.

  • Reduction: The nitro group can be reduced to an amine.

  • Substitution: The bromo group can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Typical reducing agents include iron (Fe) and hydrogen gas (H2).

Major Products Formed:

  • Oxidation: Formation of 3-nitro-1-(4-bromo-3-methylphenyl)pyrrolidin-2-one.

  • Reduction: Formation of this compound.

  • Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Amino-1-(4-bromo-3-methylphenyl)pyrrolidin-2-one has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: It is used in the study of biological systems and the development of new drugs.

  • Medicine: It has potential therapeutic applications, including as an intermediate in the synthesis of pharmaceuticals.

  • Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism by which 3-Amino-1-(4-bromo-3-methylphenyl)pyrrolidin-2-one exerts its effects involves its interaction with molecular targets and pathways. The amino group can act as a nucleophile, participating in various biochemical reactions. The bromo group can influence the electronic properties of the molecule, affecting its reactivity and binding affinity to biological targets.

Comparison with Similar Compounds

  • 3-Amino-1-(4-chloro-3-methylphenyl)pyrrolidin-2-one

  • 3-Amino-1-(4-fluoro-3-methylphenyl)pyrrolidin-2-one

  • 3-Amino-1-(4-iodo-3-methylphenyl)pyrrolidin-2-one

This comprehensive overview highlights the significance of 3-Amino-1-(4-bromo-3-methylphenyl)pyrrolidin-2-one in scientific research and its potential applications across various fields. Its unique structure and reactivity make it a valuable compound for further exploration and development.

Properties

IUPAC Name

3-amino-1-(4-bromo-3-methylphenyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrN2O/c1-7-6-8(2-3-9(7)12)14-5-4-10(13)11(14)15/h2-3,6,10H,4-5,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSTFDWMELKKNBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N2CCC(C2=O)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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